molecular formula C12H13NO B1353239 6-Ethyl-4-methyl-2(1H)-quinolinone CAS No. 51592-38-2

6-Ethyl-4-methyl-2(1H)-quinolinone

Cat. No.: B1353239
CAS No.: 51592-38-2
M. Wt: 187.24 g/mol
InChI Key: JFYWBUOEUUZAEX-UHFFFAOYSA-N
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Description

6-Ethyl-4-methyl-2(1H)-quinolinone is a nitrogen-containing heterocyclic compound. Compounds with quinoline structures are known for their diverse biological activities and are often explored for their potential therapeutic applications . The presence of the quinolinone moiety in this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methyl-2(1H)-quinolinone typically involves the condensation of appropriate aniline derivatives with β-ketoesters or β-diketones. One common method includes the reaction of N-ethylaniline with diethyl malonate in the presence of a catalyst such as polyphosphoric acid (PPA) . The reaction conditions usually involve heating the mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding quinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline derivatives.

    Substitution: Substituted quinoline compounds with various functional groups.

Scientific Research Applications

6-Ethyl-4-methyl-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methyl-2(1H)-quinolinone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-4-methyl-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methyl groups at the 6 and 4 positions, respectively, contribute to its unique properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-ethyl-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYWBUOEUUZAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415976
Record name 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51592-38-2
Record name 6-ETHYL-4-METHYL-2(1H)-QUINOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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